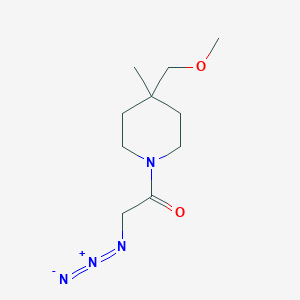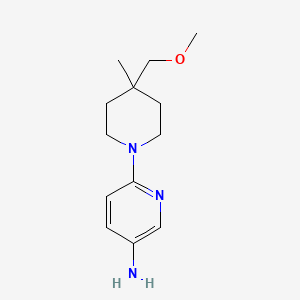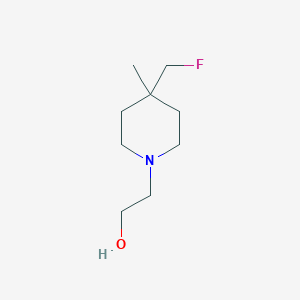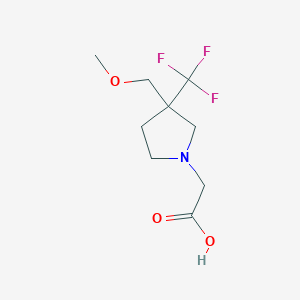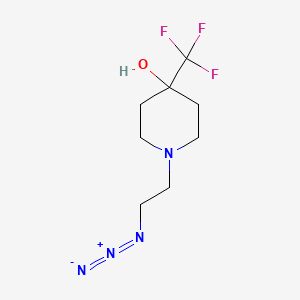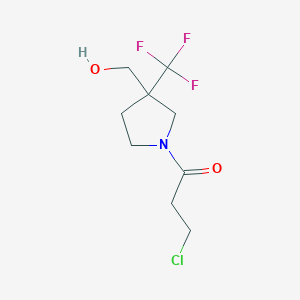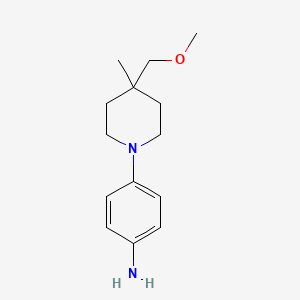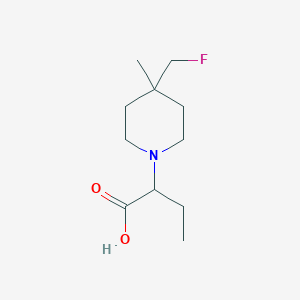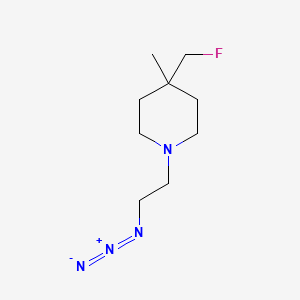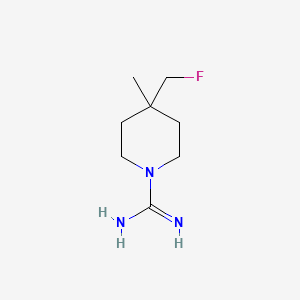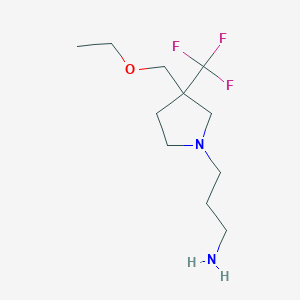
3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Vue d'ensemble
Description
3-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine (EMTP) is a cyclic amine compound that is used in a variety of scientific research applications. EMTP is an important building block for organic synthesis and is used as a starting material in the synthesis of various heterocyclic compounds. EMTP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists in the laboratory.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Pyrrolidine derivatives are crucial in medicinal chemistry and organic synthesis due to their presence in bioactive molecules. For instance, Pryadeina et al. (2007) discussed the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of ethyl 3-polyfluoroalkyl-3-oxopropionates with amines, leading to compounds with potential application in drug development and organic synthesis due to their unique structural features (Pryadeina et al., 2007).
Pyrrole and Pyrrole Derivatives
The foundational role of pyrrole and its derivatives in forming essential biological molecules highlights the importance of research into pyrrolidines and related compounds. Pyrroles are prepared through condensation reactions, which are pivotal in synthesizing various derivatives with applications ranging from solvents to intermediates in pharmaceuticals. This broad utility underscores the significance of pyrrolidine derivatives in scientific research (Anderson & Liu, 2000).
Advanced Synthesis Techniques
Advanced synthesis techniques for pyrrolidine derivatives, as described by Kotian et al. (2005), offer insights into the preparation of bioactive molecules. The paper details the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a versatile intermediate for various medicinal chemistry applications. Such methodologies are crucial for developing new drugs and understanding biological interactions (Kotian et al., 2005).
Chemical Properties and Reactivity
The chemical properties and reactivity of pyrrolidine derivatives, such as those containing the trifluoromethyl group, are of particular interest. Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines with various substituents, demonstrating the versatility of pyrrolidine scaffolds in synthesizing compounds with potential pharmaceutical applications. This research highlights the adaptability of pyrrolidine derivatives in creating molecules with desired biological activities (Markitanov et al., 2016).
Coordination Chemistry and Theoretical Studies
Research into the coordination chemistry of pyrrolidine derivatives, as seen in the work by Keypour et al. (2018), sheds light on the complex interactions between these molecules and metals. Such studies are essential for understanding the catalytic and electronic properties of pyrrolidine-based ligands, with implications for material science and catalysis. Theoretical studies complement these findings by providing insights into the molecular structure and reactivity of these compounds (Keypour et al., 2018).
Propriétés
IUPAC Name |
3-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21F3N2O/c1-2-17-9-10(11(12,13)14)4-7-16(8-10)6-3-5-15/h2-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQYVDQNQLRWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(C1)CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



